molecular formula C18H19N5O2S B12168082 2-{[4-ethyl-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(Z)-furan-2-ylmethylidene]acetohydrazide

2-{[4-ethyl-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(Z)-furan-2-ylmethylidene]acetohydrazide

Cat. No.: B12168082
M. Wt: 369.4 g/mol
InChI Key: GOECFVQJMZJYOJ-ODLFYWEKSA-N
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Description

2-[[4-ethyl-5-(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-[(E)-furan-2-ylmethylideneamino]acetamide is a complex organic compound that belongs to the class of triazole derivatives. Triazoles are known for their diverse biological activities, including antimicrobial, antifungal, and anticancer properties

Properties

Molecular Formula

C18H19N5O2S

Molecular Weight

369.4 g/mol

IUPAC Name

2-[[4-ethyl-5-(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-[(Z)-furan-2-ylmethylideneamino]acetamide

InChI

InChI=1S/C18H19N5O2S/c1-3-23-17(14-8-6-13(2)7-9-14)21-22-18(23)26-12-16(24)20-19-11-15-5-4-10-25-15/h4-11H,3,12H2,1-2H3,(H,20,24)/b19-11-

InChI Key

GOECFVQJMZJYOJ-ODLFYWEKSA-N

Isomeric SMILES

CCN1C(=NN=C1SCC(=O)N/N=C\C2=CC=CO2)C3=CC=C(C=C3)C

Canonical SMILES

CCN1C(=NN=C1SCC(=O)NN=CC2=CC=CO2)C3=CC=C(C=C3)C

Origin of Product

United States

Preparation Methods

The synthesis of 2-[[4-ethyl-5-(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-[(E)-furan-2-ylmethylideneamino]acetamide typically involves multiple steps. One common method includes the S-alkylation of 4-(4-methylphenyl)-5-ethyl-4H-1,2,4-triazole-3-thiol with an appropriate alkylating agent in an alkaline medium . This is followed by the reaction with furan-2-carbaldehyde to form the final product. Industrial production methods may involve optimizing reaction conditions to increase yield and purity, such as controlling temperature, pH, and reaction time.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

Scientific Research Applications

2-[[4-ethyl-5-(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-[(E)-furan-2-ylmethylideneamino]acetamide has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of other complex organic molecules.

    Biology: The compound exhibits antimicrobial and antifungal activities, making it useful in biological studies.

    Medicine: Due to its potential anticancer properties, it is being investigated for use in cancer treatment.

    Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. In antimicrobial applications, it targets bacterial and fungal cell membranes, disrupting their integrity and leading to cell death. In anticancer applications, it may inhibit specific enzymes or signaling pathways involved in cancer cell proliferation .

Comparison with Similar Compounds

Similar compounds include other triazole derivatives such as:

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